Ethyl 3-amino-5-methoxythiophene-2-carboxylate
Description
Ethyl 3-amino-5-methoxythiophene-2-carboxylate is a substituted thiophene derivative featuring an amino group at position 3, a methoxy group at position 5, and an ethyl ester moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and biologically active molecules . Its structural framework allows for diverse chemical modifications, making it a critical precursor in medicinal chemistry. The methoxy group contributes electron-donating effects, while the amino group enhances reactivity for further functionalization, such as amidation or cyclization .
Properties
IUPAC Name |
ethyl 3-amino-5-methoxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(10)7-5(9)4-6(11-2)13-7/h4H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLSSNWSVYEHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-methoxythiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methoxythiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-amino-5-methoxythiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The presence of the amino and methoxy groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Substituent Effects on Reactivity and Bioactivity
Substituents on the thiophene ring significantly influence electronic, steric, and pharmacokinetic properties. Key comparisons include:
- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) improve solubility and hydrogen-bonding capacity, whereas chloro substituents (electron-withdrawing) enhance lipophilicity and target affinity .
- Amino Group Utility: The 3-amino group in the target compound facilitates coupling reactions (e.g., amidation in ), unlike non-amino derivatives like ethyl 5-methyl-3-carboxylates in , which require additional steps for functionalization.
Ring Structure and Pharmacological Implications
- Thiophene vs. Benzothiophene : Benzothiophene derivatives (e.g., ) exhibit higher aromaticity and planarity, improving interactions with flat enzymatic pockets (e.g., kinase ATP-binding sites). In contrast, simpler thiophenes like the target compound offer synthetic flexibility for tailored modifications .
- Cyanosubstituted Thiophenes: Derivatives with cyano groups (e.g., ) show enhanced electrophilicity, enabling nucleophilic attacks in cyclization reactions to form pyrimidines or thienothiazines .
Biological Activity
Ethyl 3-amino-5-methoxythiophene-2-carboxylate is a thiophene derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of various research studies aimed at understanding its mechanisms and applications.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, an amino group, and a methoxy substituent, which contribute to its biological activity. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur in its structure.
1. Antimicrobial Activity
Thiophene derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
2. Anti-inflammatory Properties
Research has shown that thiophene derivatives can modulate inflammatory responses. This compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
3. Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the modulation of cell signaling pathways related to cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | COX enzyme inhibition | , |
| Anticancer | Induction of apoptosis | , |
Case Studies
- Antimicrobial Study : A study conducted by Molvi et al. investigated the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Research : In a pharmacological evaluation by Azizian et al., this compound was tested for its anti-inflammatory effects in animal models. The compound exhibited a dose-dependent reduction in inflammation markers, suggesting its efficacy in treating inflammatory diseases .
- Cancer Cell Line Study : A recent publication reported that this compound effectively induced apoptosis in leukemia cells through the activation of specific apoptotic pathways. This finding underscores its potential utility in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-amino-5-methoxythiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, similar thiophene derivatives are prepared by refluxing a carboxylic acid precursor (e.g., 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid) in absolute ethanol saturated with dry HCl, followed by neutralization with sodium carbonate to precipitate the product . Thiophosgene in dry chloroform can further functionalize the amino group to introduce isothiocyanate moieties, requiring precise stoichiometry and reflux conditions (6 hours, ~40°C) .
- Key Variables : Solvent purity (absolute ethanol), reaction time (2–6 hours), and temperature control (reflux vs. ambient) critically affect crystallinity and yield.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- 1H NMR : The methoxy group (-OCH₃) resonates at δ 3.8–4.0 ppm, while the ethyl ester (-COOCH₂CH₃) shows a quartet at δ 4.2–4.4 ppm (CH₂) and a triplet at δ 1.3–1.4 ppm (CH₃) .
- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiophene C-S (~680 cm⁻¹) confirm functional groups .
- Validation : Compare experimental data with computed spectra (e.g., PubChem entries) and published analogs to resolve ambiguities .
Advanced Research Questions
Q. How can crystallographic software (SHELX, WinGX) resolve anisotropic displacement parameters in this compound crystals?
- Methodology :
- Use SHELXL for refining anisotropic displacement ellipsoids, especially for sulfur and oxygen atoms, which exhibit higher thermal motion. The software employs least-squares minimization to optimize atomic coordinates and displacement parameters .
- WinGX integrates ORTEP for visualizing ellipsoids, highlighting potential disorder (e.g., methoxy group rotation) .
Q. What computational strategies predict the solubility and pharmacokinetic properties of this compound?
- Methodology :
- XLogP : Calculated hydrophobic parameter (XLogP ~4) suggests moderate lipid solubility, suitable for blood-brain barrier penetration .
- Topological Polar Surface Area (TPSA) : A TPSA of ~90 Ų (computed from SMILES) indicates moderate permeability, aligning with Rule of Five guidelines for drug-likeness .
- Software : Use Gaussian or COSMO-RS for solvation free energy calculations, validating against experimental solubility in ethanol/water mixtures .
Q. How can synthetic yield discrepancies arise between analogous thiophene derivatives, and how are they resolved?
- Case Study : reports ~70% yield for ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate, while similar protocols for methyl-substituted analogs () show lower yields (~50%).
- Root Cause Analysis :
- Steric hindrance from the methoxy group may slow nucleophilic substitution.
- Mitigation : Optimize reaction time (extend reflux to 8 hours) or use microwave-assisted synthesis to enhance kinetics .
- Validation : Monitor reaction progress via TLC or in situ FTIR to identify intermediate stagnation .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
